Benzolamide

Übersicht

Beschreibung

Benzolamide is a carbonic anhydrase inhibitor used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .

Synthesis Analysis

Benzolamide is synthesized through a series of chemical reactions. Electrophilic and nucleophilic reactions are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities .

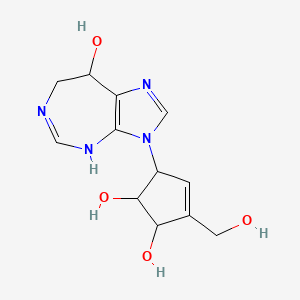

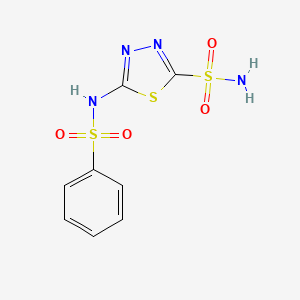

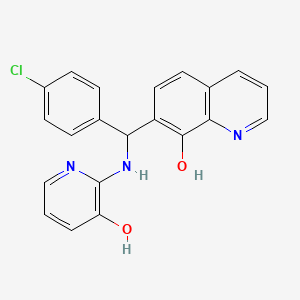

Molecular Structure Analysis

The molecular formula of Benzolamide is C8H8N4O4S3. It has an average mass of 320.368 Da and a monoisotopic mass of 319.970764 Da .

Chemical Reactions Analysis

Benzolamide is involved in a variety of chemical reactions. Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives .

Physical And Chemical Properties Analysis

Benzolamide has a density of 1.7±0.1 g/cm^3, a boiling point of 585.9±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C. It has an enthalpy of vaporization of 87.5±3.0 kJ/mol and a flash point of 308.2±25.4 °C .

Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of Benzolamide, focusing on six unique applications:

Glaucoma Treatment

Benzolamide is used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. It can be used either as a standalone agent or in combination with other drugs like brimonidine or timolol to manage these conditions effectively .

Metabolic Acidosis

This drug has a strong renal action that can induce metabolic acidosis, which provides a ventilatory stimulus that improves oxygenation at high altitudes and reduces acute mountain sickness (AMS) .

Neurological Disorders

Benzolamide has potential applications in treating neurological disorders. It can affect the urea cycle and acid-base balance, which may have implications for conditions like encephalopathy, ataxia, and seizures .

Wirkmechanismus

Target of Action

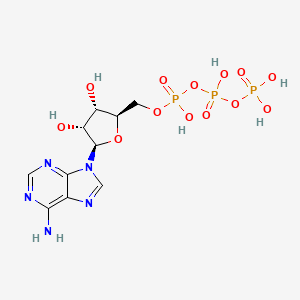

Benzolamide primarily targets carbonic anhydrase II (CA-II) . Carbonic anhydrase is an enzyme found in many tissues, including the eye, and plays a crucial role in various physiological processes . CA-II is the most active isoenzyme and is involved in the regulation of pH and fluid balance .

Biochemical Pathways

The inhibition of CA-II by Benzolamide affects the conversion of carbon dioxide and water into bicarbonate ions and protons within cells . This process is crucial for the regulation of pH and fluid balance in various tissues . By inhibiting CA-II, Benzolamide disrupts this balance, leading to a decrease in the production of aqueous humor and a subsequent reduction in intraocular pressure .

Pharmacokinetics

Upon ocular instillation, Benzolamide is absorbed systemically to some degree . Its plasma concentrations are generally low and often below detectable levels due to extensive binding by tissues and erythrocytes . The compound is fairly well protein-bound (~60%) and adheres extensively to the carbonic anhydrase-containing erythrocytes . Due to the abundance of readily-bound erythrocytes and minimal known metabolism, Benzolamide’s whole blood half-life is very long (111 days) .

Action Environment

Environmental factors such as altitude can influence the action of Benzolamide. For instance, it has been found to improve oxygenation and reduce acute mountain sickness during high-altitude treks . This is likely due to its ability to induce a metabolic acidosis and ventilatory stimulus, which improves oxygenation at high altitudes . Furthermore, Benzolamide has fewer side effects at sea level compared to other carbonic anhydrase inhibitors .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(benzenesulfonamido)-1,3,4-thiadiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4S3/c9-18(13,14)8-11-10-7(17-8)12-19(15,16)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDGTQXZLNDOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187356 | |

| Record name | Benzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzolamide | |

CAS RN |

3368-13-6 | |

| Record name | Benzolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC5AAH89R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

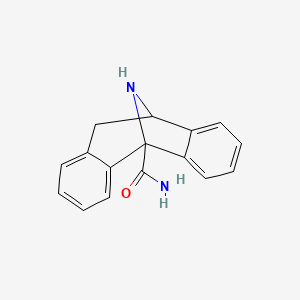

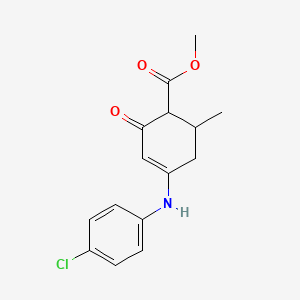

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

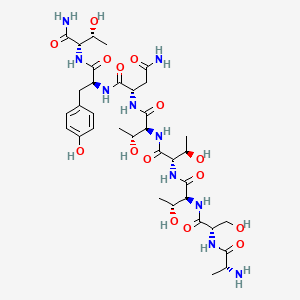

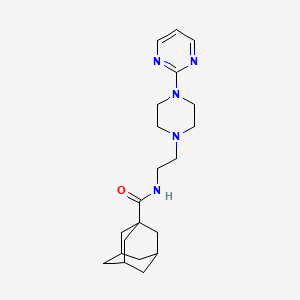

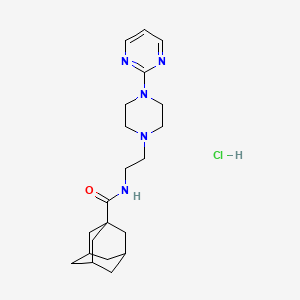

Feasible Synthetic Routes

Q & A

A: Benzolamide is a potent inhibitor of carbonic anhydrase (CA), a family of enzymes that catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). [, , , , , , , , , ] This inhibition occurs through the binding of Benzolamide to the zinc ion at the active site of CA, preventing the enzyme from facilitating the CO2/HCO3- equilibrium. [, , , ] This inhibition has various downstream effects depending on the location and isoform of CA being targeted. For instance, in the kidneys, Benzolamide inhibits proximal tubule fluid reabsorption, leading to diuresis and metabolic acidosis. [, , , , , , , ] In the brain, inhibition of extracellular CA by Benzolamide can amplify activity-evoked alkaline transients, influencing the activity of pH-sensitive ion channels like NMDA receptors. [, , , , , , , ]

A: While the provided abstracts don't contain specific spectroscopic data, the molecular formula of Benzolamide is C11H11N3O3S2, and its molecular weight is 293.36 g/mol. [, , , ] For detailed spectroscopic data, refer to chemical databases or literature dedicated to the compound's structural analysis.

A: Benzolamide itself does not possess catalytic properties. It acts as an inhibitor, specifically targeting carbonic anhydrase enzymes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to the zinc ion at the CA active site, hindering the enzyme's ability to catalyze the reversible hydration of CO2. [, , ] While it inhibits most CA isoforms, its selectivity for specific isoforms can vary. For instance, some studies highlight its limited penetration across cell membranes, suggesting a greater effect on extracellular CA isoforms compared to intracellular ones. [, , , , , ]

A: SAR studies are crucial to understand how modifications in the Benzolamide structure affect its activity, potency, and selectivity for different CA isoforms. [, ] Such research can guide the development of novel CA inhibitors with improved pharmacological profiles.

A: Formulation strategies are crucial for optimizing the delivery and efficacy of drugs. Research on Benzolamide formulations can help overcome potential challenges related to stability, solubility, and bioavailability. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)